1-(2-fluorobenzoyl)-3-[(oxolan-2-yl)methyl]thiourea
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Overview
Description
1-(2-fluorobenzoyl)-3-[(oxolan-2-yl)methyl]thiourea is a synthetic organic compound that belongs to the class of thioureas It is characterized by the presence of a fluorobenzoyl group and an oxolan-2-ylmethyl group attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorobenzoyl)-3-[(oxolan-2-yl)methyl]thiourea typically involves the reaction of 2-fluorobenzoyl chloride with 3-[(oxolan-2-yl)methyl]thiourea in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure the stability of the reactants and products. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorobenzoyl)-3-[(oxolan-2-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to form alcohol derivatives.
Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-fluorobenzoyl)-3-[(oxolan-2-yl)methyl]thiourea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may have potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: It could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzoyl)-3-[(oxolan-2-yl)methyl]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorobenzoyl group may enhance the compound’s binding affinity and specificity for certain targets. The oxolan-2-ylmethyl group can contribute to the compound’s overall stability and solubility, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorobenzoyl)-3-[(oxolan-2-yl)methyl]thiourea
- 1-(2-bromobenzoyl)-3-[(oxolan-2-yl)methyl]thiourea
- 1-(2-methylbenzoyl)-3-[(oxolan-2-yl)methyl]thiourea
Uniqueness
1-(2-fluorobenzoyl)-3-[(oxolan-2-yl)methyl]thiourea is unique due to the presence of the fluorine atom in the benzoyl group. Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity, stability, and binding affinity. This makes the compound potentially more effective in certain applications compared to its analogs with different substituents.
Properties
IUPAC Name |
2-fluoro-N-(oxolan-2-ylmethylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2S/c14-11-6-2-1-5-10(11)12(17)16-13(19)15-8-9-4-3-7-18-9/h1-2,5-6,9H,3-4,7-8H2,(H2,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSDGCRZRPQEEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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